4-Chloro-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-2-(trifluoromethyl)quinoline is a chemical compound that is part of the quinoline family, characterized by the presence of a quinoline core structure with a chloro and a trifluoromethyl group attached at the 4 and 2 positions, respectively. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves base-mediated reactions with ortho-nitroaryl chlorides and nitroalkanes, followed by oxidative reactions to yield aryl ketones, which can then be converted into quinoline structures. For example, a related compound, 4-chloro-7-(trifluoromethyl)quinoline, was prepared from methylketone and then converted in three steps to the desired quinoline, which is an intermediate in the synthesis of the antihypertensive agent losulazine .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These methods help in determining the structural parameters, spectroscopic characterization, and electronic properties of the molecules. For instance, the structural parameters of related quinoline dyes were determined using DFT, and the results were compared with X-ray data of similar molecules .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including radical cyclization, which is a method for synthesizing 2-trifluoromethyl quinoline derivatives. This process involves the use of trifluoroacetimidoyl chlorides with alkynes under visible light-induced conditions, catalyzed by transition metals such as rhodium or copper . Additionally, quinoline compounds can participate in click chemistry approaches, such as 1,3-dipolar cycloaddition reactions, to yield new derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of halogen atoms and sulfur groups in the molecule can lead to attractive interactions between ortho-situated heteroatoms, affecting the crystal and molecular structure . The crystal structures of various quinoline derivatives reveal different supramolecular arrangements due to a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can significantly influence the compound's solubility, stability, and reactivity.
Relevant Case Studies
Case studies involving 4-chloro-2-(trifluoromethyl)quinoline and its derivatives often focus on their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives was promoted by Sonogashira cross-coupling reactions, demonstrating the synthetic applicability of these compounds. However, these heterocycles did not produce significant results against bacteria and fungi at tested concentrations . Another study synthesized new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives via click chemistry and found that most compounds exhibited significant antifungal and antibacterial activity .
Scientific Research Applications
Chemical Synthesis and Derivatives
4-Chloro-2-(trifluoromethyl)quinoline and its derivatives have been extensively studied for their synthetic applications and potential in creating a wide range of chemical compounds. For instance, a method to synthesize 4-amino-2-(trifluoromethyl)quinolines via the intramolecular Friedel–Crafts reaction highlights the compound's utility in generating a diverse array of quinoline derivatives. This process yields various 4-amino-2-(trifluoromethyl)quinolines efficiently, showcasing the versatility of this compound in chemical synthesis (Rahmani & Darehkordi, 2018).
Antimicrobial Applications
The antimicrobial potential of derivatives of 4-Chloro-2-(trifluoromethyl)quinoline has been explored, with specific compounds demonstrating significant activity against a range of bacteria and fungi. This highlights the compound's role in the development of new antimicrobial agents, an area of ongoing research due to increasing antibiotic resistance (Bonacorso et al., 2018).
Photovoltaic and Electronic Applications
Derivatives of 4-Chloro-2-(trifluoromethyl)quinoline have been evaluated for their photovoltaic properties, with studies demonstrating their potential in organic–inorganic photodiode fabrication. This application is crucial for advancing solar energy technologies and developing new materials for photovoltaic cells, highlighting the compound's importance beyond pharmaceuticals (Zeyada, El-Nahass, & El-Shabaan, 2016).
Bioimaging Applications
7-Aminoquinolines, synthesized through the introduction of a trifluoromethyl group to quinoline derivatives, have been used as bioimaging agents. These compounds demonstrate strong intramolecular charge-transfer fluorescence and have been applied in live-cell imaging to target the Golgi apparatus in various cell lines. This application signifies the compound's utility in biomedical research, offering new tools for cellular and molecular imaging (Chen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNDFDQMHCNEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371544 | |
Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-24-2 | |
Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.